1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine 1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15767382
InChI: InChI=1S/C9H14N4O2/c1-12-6-7(8(10)11-12)9(14)13-2-4-15-5-3-13/h6H,2-5H2,1H3,(H2,10,11)
SMILES:
Molecular Formula: C9H14N4O2
Molecular Weight: 210.23 g/mol

1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC15767382

Molecular Formula: C9H14N4O2

Molecular Weight: 210.23 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine -

Specification

Molecular Formula C9H14N4O2
Molecular Weight 210.23 g/mol
IUPAC Name (3-amino-1-methylpyrazol-4-yl)-morpholin-4-ylmethanone
Standard InChI InChI=1S/C9H14N4O2/c1-12-6-7(8(10)11-12)9(14)13-2-4-15-5-3-13/h6H,2-5H2,1H3,(H2,10,11)
Standard InChI Key SEDZCUTXSGXDKH-UHFFFAOYSA-N
Canonical SMILES CN1C=C(C(=N1)N)C(=O)N2CCOCC2

Introduction

Structural and Physicochemical Properties

Core Molecular Architecture

The compound’s structure (IUPAC name: (3-amino-1-methylpyrazol-4-yl)-morpholin-4-ylmethanone) features a pyrazole ring substituted at the 1-position with a methyl group, at the 3-position with an amine, and at the 4-position with a morpholin-4-ylcarbonyl moiety. The pyrazole ring, a five-membered aromatic system with two adjacent nitrogen atoms, confers rigidity and π-electron density, while the morpholine carbonyl group introduces both hydrogen-bonding capacity and steric bulk.

Table 1: Key Structural and Physical Properties

PropertyValueSource
Molecular FormulaC₉H₁₄N₄O₂
Molecular Weight210.23 g/mol
Canonical SMILESCN1C=C(C(=N1)N)C(=O)N2CCOCC2
Hydrogen Bond Donors2 (amine and pyrazole NH)
Hydrogen Bond Acceptors4 (carbonyl O, morpholine O, pyrazole N)
Topological Polar Surface Area85.3 Ų

Electronic and Steric Considerations

Density functional theory (DFT) calculations on analogous pyrazole-morpholine hybrids suggest that the morpholine oxygen participates in n→π* interactions with the carbonyl group, stabilizing a planar conformation . This planarization may enhance binding affinity to flat biological targets like enzyme active sites. The methyl group at N1 introduces steric hindrance, potentially directing substituents into specific spatial orientations during synthesis or target engagement.

Synthesis and Characterization

Synthetic Pathways

While direct synthetic protocols for 1-methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine remain unspecified in available literature, retrosynthetic analysis suggests plausible routes:

  • Pyrazole Ring Formation: Cyclocondensation of hydrazines with 1,3-diketones or β-keto esters could yield the pyrazole core. For example, reaction of methylhydrazine with a β-keto ester derivative might generate the 1-methylpyrazol-3-amine intermediate .

  • Morpholine Carbonylation: Subsequent acylation of the pyrazole’s 4-position using morpholine-4-carbonyl chloride under Schotten-Baumann conditions would install the morpholinylcarbonyl group.

Notably, tin(II) chloride-mediated reductions have been employed in analogous pyrazole amine syntheses, achieving yields up to 51% under aqueous acidic conditions .

Analytical Characterization

Rigorous structural validation employs:

  • ¹H/¹³C NMR: Diagnostic signals include the pyrazole C-H proton (δ ~7.5 ppm), methyl group (δ ~3.2 ppm), and morpholine ring protons (δ ~3.6-3.8 ppm) .

  • Mass Spectrometry: ESI-MS typically shows [M+H]⁺ at m/z 211.1, with fragmentation patterns confirming loss of the morpholine moiety (m/z 140.1).

  • Chromatography: Reverse-phase HPLC with UV detection (λ = 254 nm) confirms purity >95% in commercial samples.

Chemical Reactivity

Amine Functionalization

The 3-position amine undergoes nucleophilic reactions:

  • Acylation: Treatment with acyl chlorides forms amides, modulating solubility and bioactivity.

  • Schiff Base Formation: Condensation with aldehydes generates imines, useful as coordination ligands .

Carbonyl Group Reactivity

The morpholin-4-ylcarbonyl moiety participates in:

  • Nucleophilic Acyl Substitution: Displacement of morpholine by amines or alkoxides under acidic/basic conditions.

  • Reduction: LiAlH₄ reduces the carbonyl to a hydroxymethyl group, altering hydrogen-bonding capacity.

Biological Activity and Hypothesized Mechanisms

Physicochemical Determinants of Bioactivity

  • LogP: Calculated XLogP3 of 0.7 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.

  • pKa: The pyrazole NH (pKa ~4) and amine group (pKa ~9) enable pH-dependent ionization, influencing tissue distribution .

Research Applications and Future Directions

Medicinal Chemistry

  • Lead Optimization: The compound serves as a scaffold for anticancer and anti-inflammatory agents. Substitution at the 3-amino position with sulfonamides improves COX-2 selectivity.

  • PROTAC Development: The morpholine carbonyl may recruit E3 ubiquitin ligases, enabling targeted protein degradation .

Materials Science

  • Coordination Polymers: Pyrazole nitrogen atoms and morpholine oxygen act as polydentate ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming porous frameworks.

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